Enzyme Inhibition Profile of 2-(4-Hydroxy-3-methylphenyl)acetic acid Compared to Structural Analogs
The compound acts as a competitive inhibitor of the bacterial enzyme 4-hydroxyphenylacetate 1-hydroxylase (EC 1.14.13.68). Its inhibitory potency is directly compared to other phenylacetic acid derivatives, including the natural substrate, 4-hydroxyphenylacetic acid. The reported Ki value of 87 µM distinguishes it from weaker inhibitors like 4-hydroxyphenylpropionic acid (Ki = 440 µM) and stronger ones like 3,4-dihydroxyphenylacetic acid (Ki = 43 µM) [1]. This quantifies its unique binding affinity within this enzyme class.
| Evidence Dimension | Inhibition constant (Ki) for 4-hydroxyphenylacetate 1-hydroxylase |
|---|---|
| Target Compound Data | Ki = 87 µM |
| Comparator Or Baseline | 4-hydroxyphenylacetic acid (substrate, Km = 31 µM); 3,4-dihydroxyphenylacetic acid (Ki = 43 µM); dl-4-hydroxymandelic acid (Ki = 17 µM); 4-hydroxyphenylpropionic acid (Ki = 440 µM) |
| Quantified Difference | ~2.0x weaker inhibition than 3,4-dihydroxyphenylacetic acid (87 vs 43 µM); ~5.1x stronger inhibition than 4-hydroxyphenylpropionic acid (87 vs 440 µM) |
| Conditions | In vitro enzyme assay using purified 4-hydroxyphenylacetate 1-hydroxylase from Pseudomonas acidovorans |
Why This Matters
This data directly informs researchers seeking to modulate this specific metabolic pathway, as the compound's mid-range Ki value offers a distinct inhibitory profile compared to other available analogs.
- [1] Hareland, W. A., Crawford, R. L., Chapman, P. J., & Dagley, S. (1975). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. Journal of Bacteriology, 121(1), 272-285. View Source
